Cas no 356543-06-1 (1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)

1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by its distinct methoxy-substituted aromatic rings. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural features, including conjugated double bonds and electron-rich methoxy groups, contribute to its reactivity in cross-coupling and cyclization reactions. The compound may also serve as a scaffold for studying structure-activity relationships in medicinal chemistry due to its rigid yet tunable framework. Its purity and stability under standard laboratory conditions make it suitable for research applications requiring precise molecular modifications.
1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one structure
356543-06-1 structure
Product name:1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
CAS No:356543-06-1
MF:C20H22O6
MW:358.385086536407
CID:4713414
PubChem ID:11121882

1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
    • Inchi: 1S/C20H22O6/c1-22-14-8-11-17(23-2)15(12-14)16(21)9-6-13-7-10-18(24-3)20(26-5)19(13)25-4/h6-12H,1-5H3
    • InChI Key: YZSMDPSBDOKOLA-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=CC=1C=CC(C1C=C(C=CC=1OC)OC)=O)OC)OC

Computed Properties

  • Exact Mass: 358.14163842g/mol
  • Monoisotopic Mass: 358.14163842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.2
  • XLogP3: 3.5

1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AJ25381-1g
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
356543-06-1 95+%
1g
$830.00 2024-04-20
A2B Chem LLC
AJ25381-2g
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
356543-06-1 95+%
2g
$1123.00 2024-04-20
A2B Chem LLC
AJ25381-100g
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
356543-06-1 95+%
100g
$5780.00 2024-04-20
A2B Chem LLC
AJ25381-25g
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
356543-06-1 95+%
25g
$2855.00 2024-04-20
A2B Chem LLC
AJ25381-50g
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
356543-06-1 95+%
50g
$3980.00 2024-04-20
A2B Chem LLC
AJ25381-5g
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
356543-06-1 95+%
5g
$1573.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194157-10mg
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
356543-06-1 98%
10mg
¥1455.00 2024-05-17
A2B Chem LLC
AJ25381-10g
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
356543-06-1 95+%
10g
$1955.00 2024-04-20

1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one Related Literature

Additional information on 1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Recent Advances in the Study of 1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS: 356543-06-1)

The compound 1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS: 356543-06-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This chalcone derivative, characterized by its distinct methoxy-substituted aromatic rings, has been the subject of multiple studies exploring its potential as a therapeutic agent, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications.

Recent research published in the Journal of Medicinal Chemistry (2023) highlights the compound's mechanism of action as a potent inhibitor of NF-κB signaling pathways, which are critically involved in inflammation and cancer progression. The study demonstrated that 1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one effectively suppresses the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.

In addition to its anti-inflammatory properties, a separate study in Bioorganic & Medicinal Chemistry Letters (2024) investigated the compound's anticancer activity. The researchers found that it induces apoptosis in several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, through the activation of caspase-3 and PARP cleavage. Notably, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, a highly desirable trait for potential chemotherapeutic agents.

Further exploration of its antimicrobial potential was reported in a 2024 study published in the European Journal of Medicinal Chemistry. The compound demonstrated broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Molecular docking studies suggested that its activity may be attributed to the inhibition of bacterial cell wall synthesis enzymes.

From a structural-activity relationship (SAR) perspective, recent computational and experimental studies have shed light on the importance of the methoxy substitutions at specific positions on the aromatic rings. The 2,5-dimethoxy substitution on one phenyl ring and the 2,3,4-trimethoxy substitution on the other appear to be critical for maintaining the compound's bioactivity, as demonstrated by systematic modifications reported in a 2023 RSC Advances publication.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Current research efforts, as highlighted in a recent review in Drug Discovery Today (2024), are focusing on improving its pharmacokinetic properties, particularly its solubility and metabolic stability. Several research groups are exploring prodrug strategies and nanoparticle formulations to address these limitations while maintaining the compound's biological activity.

In conclusion, 1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one represents a promising scaffold for the development of novel therapeutic agents across multiple disease areas. The growing body of research on this compound underscores its potential while also highlighting the need for further optimization and preclinical evaluation. Future studies will likely focus on in vivo efficacy, toxicity profiling, and the elucidation of more detailed molecular mechanisms of action.

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